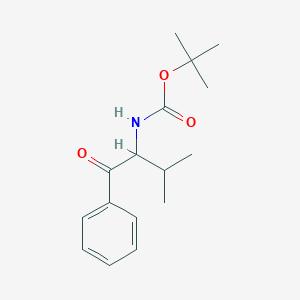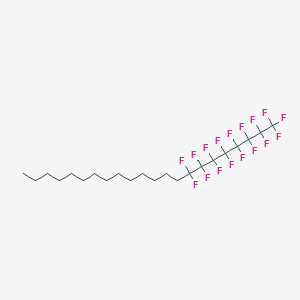
Barium nitrate
Overview
Description
Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a white crystalline solid that is soluble in water and burns with a green flame. This compound is commonly used in pyrotechnics, such as fireworks and flares, due to its oxidizing properties and ability to produce vibrant green colors when burned .
Synthetic Routes and Reaction Conditions:
Reaction with Barium Carbonate:
Reaction with Barium Hydroxide:
Reaction with Barium Sulfide:
Industrial Production Methods:
- The industrial production of this compound typically involves dissolving barium carbonate in nitric acid, allowing any iron impurities to precipitate, followed by filtration, evaporation, and crystallization .
Types of Reactions:
Reaction with Sulfates:
Common Reagents and Conditions:
- Common reagents include nitric acid, barium carbonate, barium hydroxide, and barium sulfide.
- Reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products Formed:
- Major products include barium oxide, nitrogen dioxide, oxygen, and barium sulfate.
Chemistry:
- This compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds .
Biology and Medicine:
- While not commonly used directly in biological or medical applications due to its toxicity, this compound can be used in research to study the effects of barium ions on biological systems.
Industry:
- This compound is widely used in the pyrotechnics industry for producing green flames in fireworks and flares .
- It is also used in the manufacture of special glasses and ceramics .
Oxidizing Properties:
- This compound acts as an oxidizing agent, facilitating the combustion of other materials by providing oxygen. This property is particularly useful in pyrotechnics and explosives .
Molecular Targets and Pathways:
- The primary molecular target of this compound is the nitrate ion, which undergoes reduction during combustion reactions, releasing oxygen and facilitating the oxidation of other materials.
Mechanism of Action
Target of Action
Barium nitrate, an inorganic compound with the chemical formula Ba(NO₃)₂, is primarily used in pyrotechnics due to its ability to burn with a green flame . It doesn’t have a recognized biological role in humans . It is essential for some organisms’ proper growth .
Mode of Action
This compound is an oxidizer that decomposes to barium oxide when heated . This decomposition process is a key part of its mode of action. In pyrotechnics, the heat of the fire causes the this compound to decompose, releasing energy in the form of light . This light is what we see as the green flame in fireworks .
Biochemical Pathways
This compound doesn’t participate in any known biochemical pathways in the human body . Its primary interaction is with fire, where it acts as an oxidizer . It’s worth noting that this compound can react with sulfate or sulfuric acid to produce barium sulfate , a reaction that could potentially occur in the environment or industrial settings.
Pharmacokinetics
It’s known that like all soluble barium compounds, this compound is toxic by ingestion or inhalation . In the event of poisoning, solutions of sulfate salts such as Epsom salts or sodium sulfate may be given as first aid, as they precipitate the barium as the insoluble (and non-toxic) barium sulfate .
Action Environment
The action of this compound is influenced by environmental factors such as heat and the presence of other chemicals. For example, the green flame produced by this compound is only visible when the compound is heated, such as in a firework . Additionally, the presence of sulfate or sulfuric acid can cause this compound to react and form barium sulfate . Environmental exposure to barium is raising a growing public awareness as it can lead to different health conditions .
Biochemical Analysis
Biochemical Properties
Barium nitrate plays a role in biochemical reactions primarily as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules, often leading to oxidative stress. For instance, this compound can interact with catalase, an enzyme that helps decompose hydrogen peroxide into water and oxygen. The interaction between this compound and catalase can inhibit the enzyme’s activity, leading to an accumulation of hydrogen peroxide and subsequent oxidative damage to cells . Additionally, this compound can interact with proteins containing thiol groups, leading to the oxidation of these groups and the formation of disulfide bonds, which can alter protein structure and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes involved in cell proliferation . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress. This compound can undergo redox reactions, leading to the production of ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals . These ROS can interact with various biomolecules, including lipids, proteins, and nucleic acids, causing oxidative damage. For example, ROS generated by this compound can oxidize membrane lipids, leading to lipid peroxidation and membrane damage . Additionally, ROS can oxidize proteins, leading to the formation of carbonyl groups and the loss of protein function . Furthermore, ROS can cause DNA damage, leading to mutations and genomic instability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . The degradation of this compound can lead to the formation of barium oxide and nitrogen dioxide, which can further contribute to oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in chronic oxidative stress, leading to cellular senescence, apoptosis, or necrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in cellular function . At high doses, this compound can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed in studies, where a certain dose of this compound is required to elicit a significant biological response . Additionally, toxic or adverse effects at high doses include gastrointestinal distress, respiratory distress, and cardiovascular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. For example, this compound can inhibit the activity of key metabolic enzymes such as cytochrome c oxidase, leading to a decrease in ATP production and an increase in ROS levels . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and glycolysis . These changes in metabolic pathways can have significant effects on cellular energy production and overall cellular function .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can enter cells through ion channels or transporters and accumulate in specific cellular compartments . For example, this compound can be taken up by cells through calcium channels, leading to an increase in intracellular calcium levels . This increase in calcium levels can further contribute to oxidative stress and cellular damage . Additionally, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . For example, this compound can inhibit the activity of mitochondrial enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production and an increase in ROS levels . Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals, affecting its distribution and function within cells .
Comparison with Similar Compounds
Barium Chlorate (Ba(ClO₃)₂): Another oxidizing agent used in pyrotechnics, producing a green flame similar to barium nitrate.
Barium Peroxide (BaO₂): Used as an oxidizer in pyrotechnics and as a bleaching agent.
Barium Sulfate (BaSO₄): Unlike this compound, barium sulfate is insoluble in water and is used as a radiocontrast agent in medical imaging.
Uniqueness of this compound:
- This compound is unique in its ability to produce vibrant green flames, making it highly valuable in the pyrotechnics industry. Its oxidizing properties also make it a key component in various explosive formulations .
Properties
CAS No. |
10022-31-8 |
|---|---|
Molecular Formula |
BaHNO3 |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
barium(2+);dinitrate |
InChI |
InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI Key |
APLQTTYBCHJFIJ-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
[N+](=O)(O)[O-].[Ba] |
boiling_point |
Decomposes (NIOSH, 2016) Decomposes |
Color/Form |
White cubic crystals Lustrous white crystals Crystals or crystalline powde |
density |
3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |
melting_point |
1098 °F (USCG, 1999) 590 °C 1094°F |
Key on ui other cas no. |
10022-31-8 |
physical_description |
Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |
Pictograms |
Oxidizer; Acute Toxic; Irritant |
solubility |
9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |
Synonyms |
arium nitrate barium nitrate, monohydrate |
vapor_pressure |
Low (NIOSH, 2016) Low |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)



![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)


![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)


![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
